

# Penconazole in Aquatic Ecosystems: A Technical Ecotoxicity Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Penconazole

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## Abstract

**Penconazole**, a triazole fungicide extensively used in agriculture, poses a significant ecotoxicological risk to aquatic ecosystems. Its persistence in water bodies can lead to adverse effects on a range of non-target aquatic organisms, from primary producers like algae to vertebrates such as fish. This technical guide provides an in-depth analysis of the ecotoxicity of **penconazole**, summarizing key quantitative data, detailing experimental methodologies for toxicity assessment, and visualizing the biochemical pathways affected by this fungicide. The information presented herein is intended to support researchers, scientists, and professionals in understanding the environmental impact of **penconazole** and in the development of safer alternatives.

## Acute and Chronic Ecotoxicity of Penconazole

**Penconazole** exhibits varying degrees of toxicity to different aquatic organisms. The following tables summarize the available quantitative data on its acute and chronic effects.

## Acute Toxicity Data

Acute toxicity is typically evaluated through short-term exposures to determine the concentration of a substance that is lethal to 50% of a test population (LC50) or causes a specific sublethal effect in 50% of the population (EC50).

Organism	Species	Endpoint	Value (mg/L)	Exposure Duration (hours)	Reference(s)
Fish	Oncorhynchus mykiss (Rainbow Trout)	LC50	1.13	96	[1]
Pimephales promelas (Fathead Minnow)	LC50	-	96	[1]	
Danio rerio (Zebrafish) Embryo	LC50	> 2.63	96	[1]	
Fish (general)	LC50	1.3 - 4.6	96	[2]	
Invertebrates	Daphnia sp.	EC50	6.75	48	[1]
Astacus leptodactylus (Crayfish)	LC50	18.7	96	[2][3]	
Algae	-	-	-	-	-

Note: Data for algae was not readily available in the initial searches.

## Chronic Toxicity Data

Chronic toxicity studies assess the long-term effects of a substance, often at lower concentrations, on survival, growth, and reproduction. The No-Observed-Effect Concentration (NOEC) is a key endpoint from these studies.

Organism	Species	Endpoint	Value (mg/L)	Exposure Duration (days)	Effect(s) Observed	Reference(s)
Fish	Pimephales promelas (Fathead Minnow)	NOEC	0.36	21	-	[1]

## Mechanisms of Toxicity

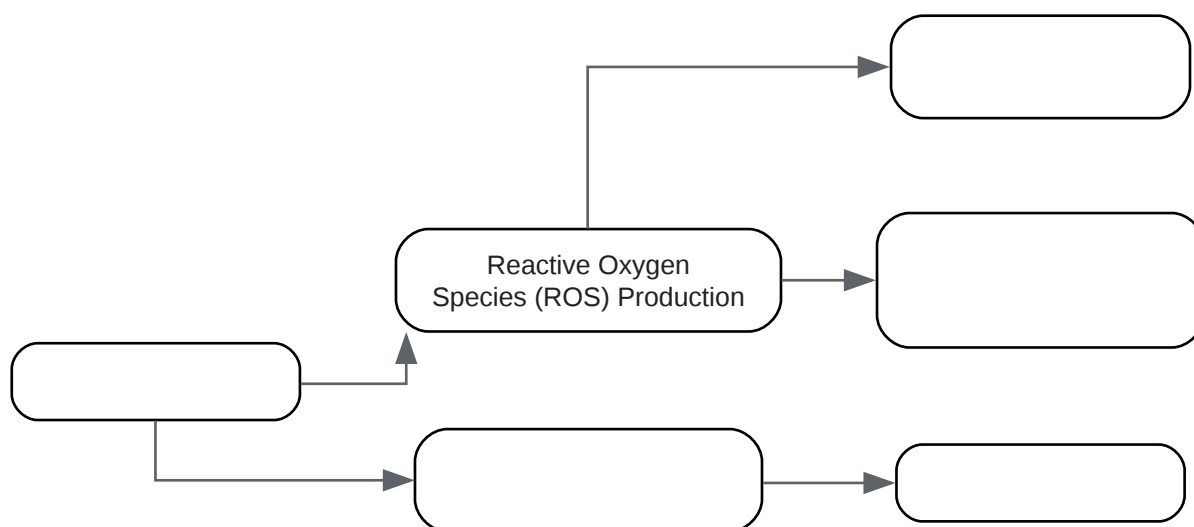
**Penconazole** induces toxicity in aquatic organisms through several mechanisms, primarily involving oxidative stress, neurological effects, and endocrine disruption.

### Oxidative Stress

Exposure to **penconazole** has been shown to induce oxidative stress in various aquatic species. This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify these harmful molecules.

Key findings include:

- **Increased Antioxidant Enzyme Activity:** In response to ROS, organisms upregulate antioxidant enzymes. Studies on crayfish (*Astacus leptodactylus*) and goldfish (*Carassius auratus*) have demonstrated significant increases in the activity of superoxide dismutase (SOD), glutathione peroxidase (GPx), glutathione reductase (GR), and glutathione S-transferase (GST) following **penconazole** exposure[2][3][4].
- **Lipid Peroxidation:** Increased levels of malondialdehyde (MDA), a marker of lipid peroxidation, have been observed in crayfish, indicating cellular damage[2][3].
- **Inhibition of ATPases:** **Penconazole** can inhibit the activity of essential ion-pumping enzymes like Na<sup>+</sup>/K<sup>+</sup>-ATPase, Mg<sup>2+</sup>-ATPase, and Ca<sup>2+</sup>-ATPase in the gills and muscles of aquatic organisms, disrupting ion balance[2][3][5].



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Figure 1: **Penconazole**-induced oxidative stress pathway.

## Neurotoxicity

**Penconazole** can also exert neurotoxic effects by inhibiting key enzymes in the nervous system.

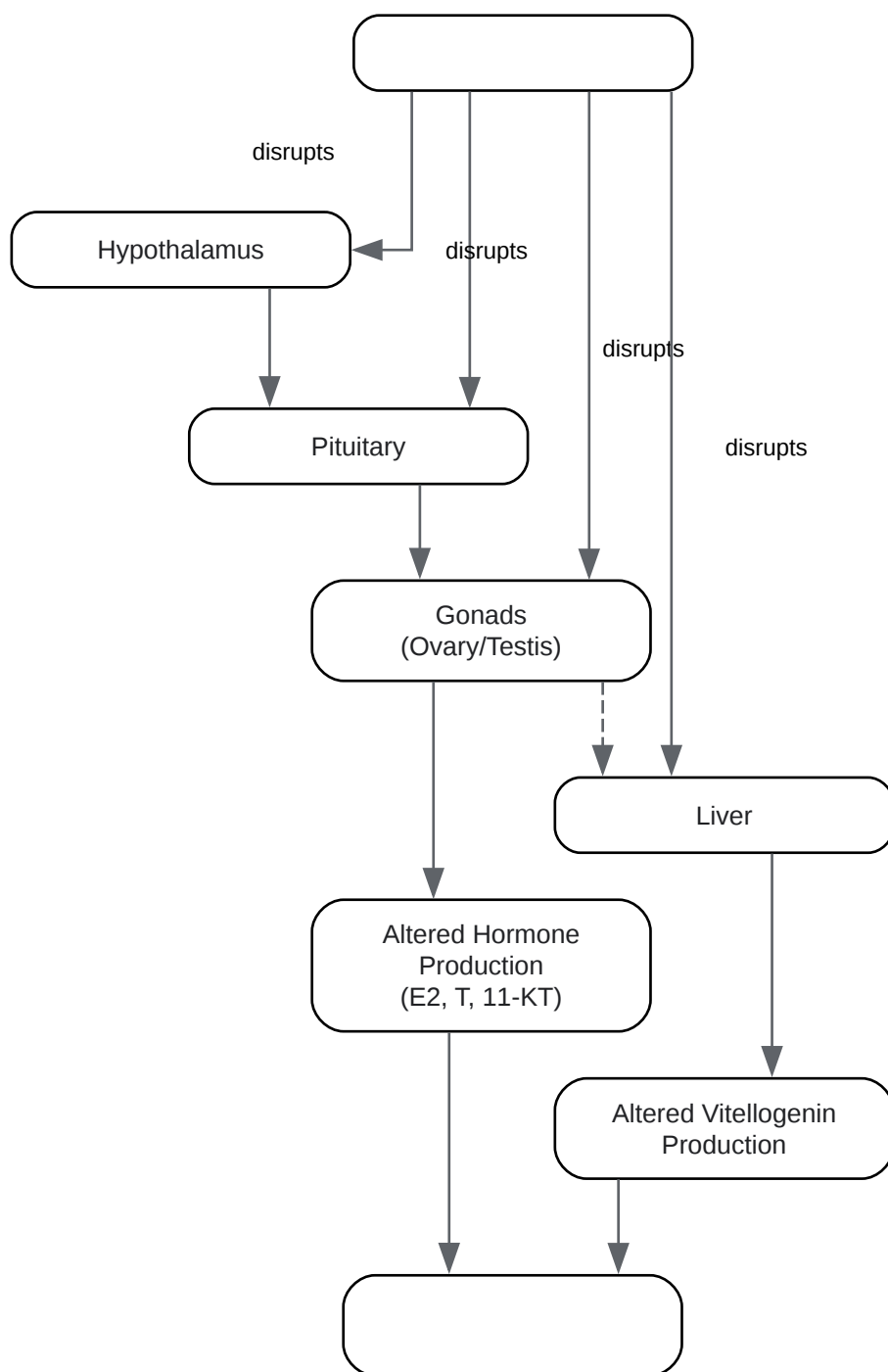
- Inhibition of Acetylcholinesterase (AChE): Studies in crayfish have shown that **penconazole** inhibits the activity of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to the overstimulation of nerve cells[2][3].
- Inhibition of Carboxylesterase (CaE): **Penconazole** has also been found to inhibit carboxylesterase (CaE) activity in crayfish[2][3].

## Endocrine Disruption

A significant concern with **penconazole** is its potential to act as an endocrine-disrupting chemical (EDC), particularly affecting the reproductive system of fish.

- Hormonal Imbalance: Long-term, low-dose exposure to **penconazole** in zebrafish (*Danio rerio*) has been shown to significantly alter the levels of key reproductive hormones, including vitellogenin, 17 $\beta$ -estradiol, testosterone, and 11-ketotestosterone[6][7].

- Disruption of the HPGL Axis: **Penconazole** can disrupt the hypothalamus-pituitary-gonad-liver (HPGL) axis, which regulates reproduction in fish. This is evidenced by altered expression of genes related to this axis in the brain, gonads, and liver of exposed zebrafish[6][7].
- Reproductive Effects: **Penconazole** has been linked to negative effects on fish reproductive biology, including impacts on spermatogenesis, estrogen/androgen balance, and the histological structure of the testes and ovaries[8].



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Figure 2: Disruption of the HPGL axis by **penconazole**.

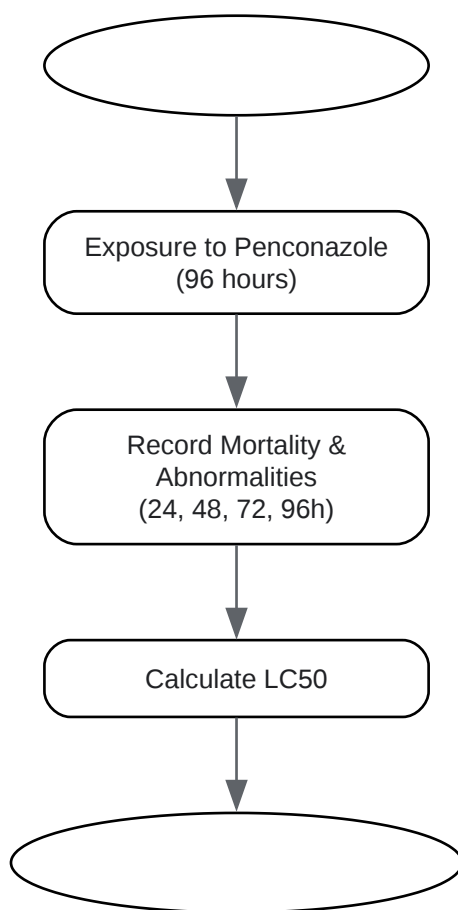
## Experimental Protocols

Standardized methodologies are crucial for the reliable assessment of ecotoxicity. The following sections outline the key experimental protocols based on OECD guidelines.

## Fish Acute Toxicity Test (OECD Guideline 203)

This test determines the median lethal concentration (LC50) of a substance in fish over a 96-hour period.

- **Test Species:** Recommended species include Rainbow trout (*Oncorhynchus mykiss*), Zebra fish (*Danio rerio*), and Fathead minnow (*Pimephales promelas*).
- **Test Conditions:**
  - **Exposure Duration:** 96 hours.
  - **System:** Static, semi-static, or flow-through.
  - **Temperature:** Maintained at a constant, species-appropriate level (e.g.,  $23 \pm 2^{\circ}\text{C}$  for Zebra fish).
  - **Light:** 12 to 16-hour photoperiod daily.
  - **Dissolved Oxygen:** Maintained at  $\geq 60\%$  of the air saturation value.
  - **Feeding:** Fish are not fed during the test.
- **Procedure:**
  - Healthy, acclimated fish are randomly assigned to test chambers.
  - At least seven fish are used per test concentration and for the control group.
  - A minimum of five test concentrations in a geometric series are used.
  - Mortality and any visible abnormalities (e.g., loss of equilibrium, altered swimming behavior) are recorded at 24, 48, 72, and 96 hours.
- **Data Analysis:** The LC50 values and their 95% confidence limits are calculated for each observation time.



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Figure 3: Workflow for OECD Guideline 203.

## Daphnia sp. Acute Immobilisation Test (OECD Guideline 202)

This test determines the concentration of a substance that immobilizes 50% of the daphnids (EC50) over a 48-hour period.

- Test Species: *Daphnia magna* is the preferred species.
- Test Conditions:
  - Exposure Duration: 48 hours.
  - System: Static.



- Temperature: 18-22°C.
- Light: 16-hour light, 8-hour dark cycle.
- Procedure:
  - Young daphnids (<24 hours old) are exposed to a range of test concentrations.
  - At least 20 daphnids, divided into four groups of five, are used for each concentration and the control.
  - Immobilization (inability to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.
- Data Analysis: The EC50 values and their 95% confidence limits are calculated.

## Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD Guideline 201)

This test assesses the effects of a substance on the growth of freshwater algae.

- Test Species: Common species include *Pseudokirchneriella subcapitata* and *Desmodesmus subspicatus*.
- Test Conditions:
  - Exposure Duration: 72 hours.
  - System: Static.
- Procedure:
  - Exponentially growing algal cultures are exposed to at least five concentrations of the test substance.
  - The increase in cell number is measured at 24, 48, and 72 hours.
- Data Analysis: The EC50 for growth rate inhibition is calculated.

## Daphnia magna Reproduction Test (OECD Guideline 211)

This is a chronic test that evaluates the impact of a substance on the reproductive output of *Daphnia magna*.

- Test Conditions:
  - Exposure Duration: 21 days.
  - System: Semi-static (test solutions are renewed regularly).
- Procedure:
  - Young female daphnids (<24 hours old) are exposed individually to the test substance.
  - The total number of living offspring produced per parent animal is counted.
- Data Analysis: The NOEC and the concentration that causes a 50% reduction in reproduction (EC50) are determined.

## Conclusion

The available data clearly indicate that **penconazole** is toxic to a variety of aquatic organisms. Its mode of action is multifaceted, involving the induction of oxidative stress, neurotoxicity, and significant endocrine-disrupting effects, particularly on the reproductive health of fish. The standardized OECD protocols provide a robust framework for assessing the ecotoxicological risks of **penconazole** and other similar compounds. For a comprehensive environmental risk assessment, it is crucial to consider both acute and chronic toxicity data, as well as sublethal endpoints that can have long-term population-level consequences. Further research is warranted to fill data gaps, especially concerning the chronic toxicity of **penconazole** to a wider range of aquatic species and its effects on the broader aquatic community structure and function. This knowledge is essential for developing effective regulatory measures and promoting the use of more environmentally benign alternatives in agriculture.

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Address: 3281 E Guasti Rd

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